Dual ACAT1/2 Inhibition Profile: Avasimibe vs. K-604 vs. Pactimibe vs. Nevanimibe
Avasimibe exhibits a distinct dual ACAT1/ACAT2 inhibition profile with IC50 values of 24 μM and 9.2 μM, respectively . In direct comparison, K-604 dihydrochloride demonstrates substantially higher ACAT1 potency (IC50 0.45 μM) with marked ACAT1 selectivity (ACAT2 IC50 102.85 μM, selectivity ratio ~229-fold) [1]. Pactimibe sulfate exhibits more potent dual inhibition than Avasimibe, with ACAT1 IC50 4.9 μM and ACAT2 IC50 3.0 μM . Nevanimibe (PD-132301) displays sub-nanomolar ACAT1 potency (EC50 9 nM) with moderate ACAT2 inhibition (EC50 368 nM) .
| Evidence Dimension | ACAT1 and ACAT2 Inhibitory Potency |
|---|---|
| Target Compound Data | ACAT1 IC50 = 24 μM; ACAT2 IC50 = 9.2 μM |
| Comparator Or Baseline | K-604: ACAT1 IC50 = 0.45 μM, ACAT2 IC50 = 102.85 μM; Pactimibe: ACAT1 IC50 = 4.9 μM, ACAT2 IC50 = 3.0 μM; Nevanimibe: ACAT1 EC50 = 9 nM, ACAT2 EC50 = 368 nM |
| Quantified Difference | Avasimibe is 53-fold less potent on ACAT1 than K-604; 4.9-fold less potent on ACAT1 than Pactimibe; >2600-fold less potent on ACAT1 than Nevanimibe. Avasimibe is 11-fold more potent on ACAT2 than K-604 but 3.1-fold less potent on ACAT2 than Pactimibe. |
| Conditions | In vitro enzyme inhibition assays; specific assay conditions and species origin vary by source. |
Why This Matters
Procurement decisions depend on experimental objectives: Avasimibe provides balanced dual ACAT1/2 inhibition suitable for studies of total cholesterol esterification blockade, whereas K-604 enables selective ACAT1 inhibition, and Nevanimibe offers ultra-high ACAT1 potency.
- [1] MedChemExpress. Acyltransferase Inhibitors Comparison. Available at: https://www.medchemexpress.eu View Source
